Dimenhydrinate

Catalog No.
S526172
CAS No.
523-87-5
M.F
C24H28ClN5O3
M. Wt
469.9638
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimenhydrinate

CAS Number

523-87-5

Product Name

Dimenhydrinate

IUPAC Name

2-benzhydryloxy-N,N-dimethylethanamine;8-chloro-1,3-dimethyl-7H-purine-2,6-dione

Molecular Formula

C24H28ClN5O3

Molecular Weight

469.9638

InChI

InChI=1S/C17H21NO.C7H7ClN4O2/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h3-12,17H,13-14H2,1-2H3;1-2H3,(H,9,10)

InChI Key

NFLLKCVHYJRNRH-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2

Solubility

Slightly soluble (1-10 mg/ml at 72° F) (NTP, 1992)
3000 mg/L
FREELY SOL IN ALCOHOL, CHLOROFORM; SOL IN BENZENE; SOL IN WATER: ABOUT 3 MG/ML; ALMOST INSOL IN ETHER

Synonyms

Apo Dimenhydrinate, Apo-Dimenhydrinate, Aviomarin, Biodramina, Calm X, Calm-X, Cinfamar, Contramareo, Dimen Heumann, Dimen Lichtenstein, Dimenhydrinate, Dimetabs, Dinate, Diphenhydramine Theoclate, DMH, Dramamine, Dramanate, Gravol, Heumann, Dimen, Lünopharm, Reisetabletten, Lichtenstein, Dimen, Marmine, Motion Aid, Motion-Aid, Nausicalm, Reisegold, Reisetabletten Lünopharm, Reisetabletten ratiopharm, Reisetabletten Stada, Reisetabletten-ratiopharm, Rodovan, RubieMen, Stada, Reisetabletten, Superpep, Theoclate, Diphenhydramine, Travel Well, TripTone, Vertigo Vomex, Vertigo-Vomex, Vomacur, Vomex A, Vomisin, Wehamine

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2

Description

The exact mass of the compound Dimenhydrinate is 469.1881 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble (1-10 mg/ml at 72° f) (ntp, 1992)3000 mg/lfreely sol in alcohol, chloroform; sol in benzene; sol in water: about 3 mg/ml; almost insol in ether. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 756740. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Diphenhydramine. It belongs to the ontological category of diarylmethane in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action in Motion Sickness

  • Histamine antagonism: Dimenhydrinate possesses antihistaminic properties, blocking the effects of histamine, a molecule involved in nausea and vomiting [].
  • Anticholinergic effects: It may also have some anticholinergic activity, which can help reduce nausea and dizziness [].
  • Vestibular system modulation: Dimenhydrinate might interact with the vestibular system, the inner ear structures responsible for balance and spatial orientation. This interaction could help dampen signals contributing to motion sickness.

Development of New Delivery Systems

Dimenhydrinate's short half-life, requiring frequent dosing, is a limitation for motion sickness prevention. Research is exploring alternative delivery methods to provide sustained release:

  • Transdermal patches: Studies are investigating patches for delivering dimenhydrinate through the skin, offering a potentially more convenient and longer-lasting option [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Dimenhydrinate is a crystalline white powder. (NTP, 1992)

Color/Form

CRYSTALS
WHITE POWDER

Exact Mass

469.1881

LogP

-0.39

Odor

ODORLESS

Appearance

Solid powder

Melting Point

216 to 225 °F (NTP, 1992)
102.5-104
102-107 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JB937PER5C

GHS Hazard Statements

Aggregated GHS information provided by 103 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (99.03%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (50.49%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (51.46%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (51.46%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (50.49%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (50.49%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Dimenhydrinate is indicated for the prevention and treatment of nausea, vomiting, or vertigo of motion sickness.

Livertox Summary

Dimenhydrinate is a first generation antihistamine that is used for treatment or prevention of motion sickness or symptoms of nausea and dizziness. Dimenhydrinate has not been linked to instances of clinically apparent acute liver injury.

Drug Classes

Antihistamines

Therapeutic Uses

Antiemetics; Histamine H1 Antagonists
ABILITY TO INHIBIT EFFECTS OF HISTAMINE ON CAPILLARY PERMEABILITY & ON VASCULAR, BRONCHIAL, & MANY OTHER TYPES OF SMOOTH MUSCLE IS PROPERTY THAT CHARACTERIZES H1 ANTAGONISTS & THAT PROVIDES BASIS FOR THEIR PREVALENT CLINICAL USE... /ANTIHISTAMINES/
"FLARE" COMPONENT OF TRIPLE RESPONSE & ITCHING CAUSED BY INTRADERMAL INJECTION OF HISTAMINE... H1-BLOCKING DRUGS SUPPRESS BOTH. ...HAVE LOCAL ANESTHETIC PROPERTIES... H1-BLOCKING DRUGS SELECTIVELY SUPPRESS STIMULANT EFFECT OF HISTAMINE ON ADRENAL CHROMAFFIN CELLS.../&/ AUTONOMIC GANGLION CELLS. /ANTIHISTAMINES/
...EFFICACY...IN COUNTERING HYPERSENSITIVITY REACTIONS WILL VARY, DEPENDING ON DEG TO WHICH SYMPTOMS ARE DUE TO HISTAMINE. ...IN MAN...SOME PHENOMENA, INCL EDEMA FORMATION & ITCH, ARE FAIRLY WELL CONTROLLED; OTHERS, SUCH AS HYPOTENSION ARE LESS SO; & BRONCHOCONSTRICTION...LITTLE IF AT ALL. /ANTIHISTAMINES/
H1-BLOCKING DRUGS ARE MOST USEFUL IN ACUTE EXUDATIVE TYPES OF ALLERGY... POLLINOSIS & URTICARIA. ... ALLERGIES OF RESP TRACT...SEASONABLE RHINITIS... CERTAIN OF ALLERGIC DERMATOSES RESPOND FAVORABLY TO ANTIHISTAMINES. ...ACUTE URTICARIA... ANGIOEDEMA...ITCHING PRURITIDES. ...ATOPIC...& CONTACT DERMATITIS... /ANTIHISTAMINES/
SOME RELIEF MAY BE OBTAINED IN...CONDITIONS AS INSECT BITES & IVY POISONING. ... VALUE OF ANTIHISTAMINES IN SYSTEMIC ALLERGIES IS VARIABLE. ...THEY HAVE ONLY ADJUVANT ROLE IN SEVERE SYSTEMIC ANAPHYLAXIS. URTICARIAL & EDEMATOUS LESIONS OF SERUM SICKNESS...RESPOND RATHER WELL... /ANTIHISTAMINES/
ANTIHISTAMINES ARE OF SOME VALUE IN CONTROLLING BLOOD TRANSFUSION REACTIONS OF NONHEMOLYTIC & NONPYROGENIC TYPE... MANY DRUG REACTIONS ATTRIBUTABLE TO ALLERGIC PHENOMENA RESPOND... BY FAR THE MOST COMMON APPLICATION...IS IN PROPHYLAXIS & TREATMENT OF MOTION SICKNESS ACCOMPANYING AIR, SEA & LAND TRAVEL. /ANTIHISTAMINES/
...EFFECTIVE IN MOTION SICKNESS HAVE SOME BENEFICIAL EFFECT IN VESTIBULAR DISTURBANCES SUCH AS MENIERE'S DISEASE & OTHER TYPES OF VERTIGO... TENDENCY OF...ETHANOLAMINES, TO PRODUCE SOMNOLENCE HAS LED TO THEIR USE AS HYPNOTICS... /ANTIHISTAMINES/
LOCAL ANESTHETIC ACTIVITY OF ANTIHISTAMINES HAS OFTEN BEEN USED TO COUNTER ITCHING OR PAINFUL CONDITIONS OF SKIN & MUCOUS MEMBRANES. /ANTIHISTAMINES/
STIMULANT EFFECT OF HISTAMINE ON GASTRIC SECRETION...IS NOT INHIBITED BY H1-BLOCKING AGENTS. ...HISTAMINE-EVOKED SALIVARY & OTHER EXOCRINE SECRETIONS... SOME INHIBITION IS GENERALLY APPARENT. ATROPINE-LIKE PROPERTIES...CONTRIBUTE TO LESSENED SECRETION IN CHOLINERGICALLY INNERVATED GLANDS... /ANTIHISTAMINES/
ANTAGONISM OF CONSTRICTOR ACTION OF HISTAMINE ON RESP SMOOTH MUSCLE... WITHIN VASCULAR TREE, H1-BLOCKING DRUGS INHIBIT BOTH VASOCONSTRICTOR EFFECTS OF HISTAMINE &, TO DEG, MORE IMPORTANT VASODILATOR EFFECTS. /ANTIHISTAMINES/
ANTINAUSEANT; MEDICATION (VET): HAS BEEN USED AS ANTIEMETIC

Pharmacology

Dimenhydrinate is an antiemetics drug combination that contains diphenhydramine and theophylline. It is not effective in the treatment of nausea associated with cancer chemotherapy. Dimenhydrinate directly inhibits the stimulation of certain nerves in the brain and inner ear to suppress nausea, vomiting, dizziness, and vertigo. Diphenhydramine and dimenhydinate both reduce vestibular neuronal excitation due to angular or linear acceleration motions.
Dimenhydrinate is an ethanolamine and first-generation histamine antagonist with anti-allergic activity. Dimenhydrinate competitively blocks H1 receptors, thereby preventing the actions of histamine on bronchial smooth muscle, capillaries and gastrointestinal (GI) smooth muscle. This prevents histamine-induced bronchoconstriction, vasodilation, increased capillary permeability, GI smooth muscle spasm.

MeSH Pharmacological Classification

Histamine H1 Antagonists

Mechanism of Action

The mechanism by which some antihistamines exert their antiemetic, anti-motion sickness, and anti-vertigo effects is not precisely known but may be related to their central anticholinergic actions. They diminish vestibular stimulation and depress labyrinthine function. An action on the medullary chemoreceptive trigger zone may also be involved in the antiemetic effect. Dimenhydrinate is a competitive antagonist at the histamine H1 receptor, which is widely distributed in the human brain. Dimenhydrinate's anti-emetic effect is probably due to H1 antagonism in the vestibular system in the brain.
IT IS ESSENTIAL TO NOTE THAT NEITHER H1...BLOCKERS INHIBIT HISTAMINE RELEASE. ...EFFECTS OF HISTAMINE ANTAGONISTS...FACILITATE RELEASE. BENEFICIAL EFFECTS OF HISTAMINE ANTAGONISTS ARE THUS CONFINED TO ANTAGONISM OF RESPONSES TO HISTAMINE THAT IS RELEASED. /ANTIHISTAMINES/
DRUGS USED TO BLOCK HISTAMINE RECEPTORS FALL INTO THAT LARGE GROUP OF PHARMACOLOGICAL ANTAGONISTS THAT APPEAR TO ACT BY OCCUPYING "RECEPTIVE SITES" ON EFFECTOR CELL, TO EXCLUSION OF AGONIST MOLECULES, WITHOUT THEMSELVES INITIATING RESPONSE. TYPICALLY...COMPETITIVE & REVERSIBLE. /ANTIHISTAMINES/
...ANTIHISTAMINES EFFECTIVE IN MOTION SICKNESS ACT BY VIRTUE OF CENTRAL ANTAGONISM OF ACH... ACT BY BLOCKING EXCITATORY LABYRINTHINE IMPULSES @ CHOLINERGIC SYNAPSES IN REGION OF VESTIBULAR NUCLEI. /ANTIHISTAMINES/
...MOTION SICKNESS. ...STIMULATION OF VESTIBULAR APPARATUS...& THAT VESTIBULAR CEREBELLAR MIDBRAIN "INTEGRATIVE VOMITING CENTER" & MEDULLARY CHEMORECEPTIVE TRIGGER ZONE ARE SOMEHOW INVOLVED. /ANTIHISTAMINES/

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

523-87-5

Wikipedia

Dimenhydrinate

Drug Warnings

SEE ANTIHISTAMINICS. CONSIDERABLE MARGIN OF SAFETY SEPARATES THERAPEUTIC DOSE FROM USUAL LETHAL ONE. HOWEVER, BECAUSE CONVULSANT DOSE LIES NEAR LETHAL DOSE, CONVULSIONS INDICATE POOR PROGNOSIS. ADULTS HAVE SURVIVED SINGLE DOSES OF 2.5-5.0 G. CHILDREN...30-60 MG/KG HAS PRODUCED...POISONINGS. /ANTIHISTAMINICS/
IN THERAPEUTIC DOSES, ALL H1 ANTAGONISTS ELICIT SIDE EFFECTS. ...RARELY SERIOUS & OFTEN DISAPPEAR...SOMETIMES...DRUG MUST BE WITHDRAWN. SOME DIFFERENCE...WITH DIFFERENT PREPN IS DISCERNIBLE...MARKED VARIATION IN RESPONSES OF INDIVIDUAL SUBJECTS... /ANTIHISTAMINES/
...ANTICHOLINERGIC ACTIVITY, WHICH ACCOUNTS FOR DRYNESS OF MOUTH...&... DIFFICULTY IN MICTURATION & IMPOTENCE. SOME INTENSIFY RESPONSES TO NOREPINEPHRINE OR STIMULATION OF ADRENERGIC NERVES & INHIBIT RESPONSES TO TYRAMINE... RAPID IV INJECTION OF H1 ANTAGONISTS CAUSES TRANSIENT FALL IN BLOOD PRESSURE... /ANTIHISTAMINES/
H1 ANTAGONISTS CAN BOTH STIMULATE & DEPRESS CNS. ...CENTRAL EXCITATION IS STRIKING FEATURE OF POISONING WITH ANTIHISTAMINES & CAN RESULT IN CONVULSIONS, PARTICULARLY IN INFANTS. CENTRAL DEPRESSION...IS USUAL ACCOMPANIMENT OF THERAPEUTIC DOSES. /ANTIHISTAMINES/
PERSONS TAKING ANTIHISTAMINES SHOULD BE ALERTED TO THEIR SEDATIVE EFFECTS & SHOULD BE CAUTIONED NOT TO DRIVE AN AUTOMOBILE, FLY AN AIRPLANE, OR OPERATE HAZARDOUS MACHINERY... /ANTIHISTAMINES/

Biological Half Life

The plasma elimination half life of dimenhydrinate is 5-8 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

CUSIC, SCIENCE 109, 574 (1949); CUSIC, US PATENTS 2,499,058 & 2,534,813 (1950 TO SEARLE).
BY CAUSING DIMETHYLAMINOETHYL BENZHYDRYL ETHER TO COMBINE WITH 8-CHLOROTHEOPHYLLINE BY REFLUXING ISOPROPYL ALCOHOL SOLN. CRYSTALLINE PPT OF DIMENHYDRINATE WHICH FORMS ON COOLING IS COLLECTED BY FILTRATION, WASHED WITH COLD ETHYL ACETATE & DRIED.

General Manufacturing Information

1H-Purine-2,6-dione, 8-chloro-3,7-dihydro-1,3-dimethyl-, compd. with 2-(diphenylmethoxy)-N,N-dimethylethanamine (1:1): ACTIVE

Analytic Laboratory Methods

THIN LAYER CHROMATOGRAPHY, FRENCH, WN AND WEHRLI, A, J PHARM SCI 54, 1515 (1965).

Interactions

CHLORPHENIRAMINE COULD THEORETICALLY PREVENT BETA-ADRENERGIC BLOCKING EFFECT OF PROPRANOLOL & ENHANCE ITS QUINIDINE-LIKE EFFECT. .../ANTIHISTAMINES/ ARE SIMILAR TO CHLORPHENIRAMINE IN THEIR ACTIONS. OTHER ANTIHISTAMINES INCL...DIMENHYDRINATE...
PATIENTS RECEIVING ANTIHISTAMINES SHOULD BE WARNED AGAINST THE CONCOMITANT USE OF ALCOHOLIC BEVERAGES OR OTHER DRUGS THAT DEPRESS CNS... /ANTIHISTAMINES/

Dates

Modify: 2023-08-15
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